1,6-Anhydro-2-O-|A-D-glucopyranosyl-|A-D-glucopyranose
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Overview
Preparation Methods
Synthetic Routes and Reaction Conditions
1,6-Anhydro-2-O-|A-D-glucopyranosyl-|A-D-glucopyranose can be synthesized through the pyrolysis of cellulose . During this process, cellulose is heated in the absence of oxygen, leading to the formation of levoglucosan as a major product . The reaction conditions typically involve temperatures ranging from 300°C to 400°C .
Industrial Production Methods
Industrial production of this compound also relies on the pyrolysis of cellulose . The process is optimized to maximize the yield of levoglucosan while minimizing the formation of by-products . This involves controlling the temperature, heating rate, and residence time during the pyrolysis process .
Chemical Reactions Analysis
Types of Reactions
1,6-Anhydro-2-O-|A-D-glucopyranosyl-|A-D-glucopyranose undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions
Reduction: Reducing agents like sodium borohydride (NaBH₄) are used to reduce levoglucosan.
Substitution: Substitution reactions can be carried out using reagents like acetic anhydride (C₄H₆O₃) and sulfuric acid (H₂SO₄).
Major Products
The major products formed from these reactions include levoglucosenone, 5-hydroxymethylfurfural, and styrene .
Scientific Research Applications
1,6-Anhydro-2-O-|A-D-glucopyranosyl-|A-D-glucopyranose has a wide range of scientific research applications:
Chemistry: It serves as a precursor for the synthesis of various high-value chemicals.
Biology: It is used in the study of carbohydrate metabolism and enzymatic reactions.
Medicine: Research is being conducted on its potential therapeutic applications.
Industry: It is used in the production of bio-based chemicals and materials.
Mechanism of Action
The mechanism by which 1,6-Anhydro-2-O-|A-D-glucopyranosyl-|A-D-glucopyranose exerts its effects involves its interaction with specific molecular targets and pathways . For example, it can act as a substrate for certain enzymes involved in carbohydrate metabolism . The pathways involved include glycolysis and gluconeogenesis .
Comparison with Similar Compounds
Similar Compounds
1,6-Anhydro-β-D-glucopyranose: Another anhydrous sugar formed during the pyrolysis of cellulose.
1,6-Anhydro-α-D-glucopyranose: A stereoisomer of levoglucosan.
Uniqueness
1,6-Anhydro-2-O-|A-D-glucopyranosyl-|A-D-glucopyranose is unique due to its specific structural configuration and its formation as a major product during cellulose pyrolysis . This makes it a valuable compound for various applications in scientific research and industry .
Properties
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[[(1R,2S,3S,4R,5R)-2,3-dihydroxy-6,8-dioxabicyclo[3.2.1]octan-4-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O10/c13-1-3-5(14)7(16)9(18)11(20-3)22-10-8(17)6(15)4-2-19-12(10)21-4/h3-18H,1-2H2/t3-,4-,5-,6-,7+,8+,9-,10-,11+,12-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRODTFVQBXDCEE-LFWCVFAXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(C(C(O1)O2)OC3C(C(C(C(O3)CO)O)O)O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@H]([C@@H]([C@H]([C@H](O1)O2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O10 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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